molecular formula C4H19N3O7P2 B12694188 Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 84696-97-9

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Katalognummer: B12694188
CAS-Nummer: 84696-97-9
Molekulargewicht: 283.16 g/mol
InChI-Schlüssel: VSBAYBKIVFSFPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H14N2O7P2 It is a bisphosphonate derivative, which means it contains two phosphonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphorous acid with formaldehyde and ethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with ammonium hydroxide to obtain the diammonium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential role in inhibiting enzymes involved in bone resorption.

    Medicine: Explored for its potential use in treating bone-related diseases such as osteoporosis.

    Industry: Utilized in the production of flame retardants and as a stabilizer in polymer formulations.

Wirkmechanismus

The mechanism of action of diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes such as farnesyl pyrophosphate synthase, which plays a crucial role in bone resorption. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing bone degradation.

Vergleich Mit ähnlichen Verbindungen

Diammonium dihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as:

    Alendronate: Another bisphosphonate used in the treatment of osteoporosis.

    Risedronate: Known for its high potency in inhibiting bone resorption.

    Ibandronate: Used for the prevention and treatment of osteoporosis in postmenopausal women.

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets. Its dual phosphonate groups provide enhanced binding affinity and specificity, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

84696-97-9

Molekularformel

C4H19N3O7P2

Molekulargewicht

283.16 g/mol

IUPAC-Name

diazanium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C4H13NO7P2.2H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);2*1H3

InChI-Schlüssel

VSBAYBKIVFSFPR-UHFFFAOYSA-N

Kanonische SMILES

C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.